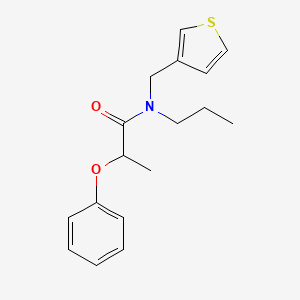

2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-3-10-18(12-15-9-11-21-13-15)17(19)14(2)20-16-7-5-4-6-8-16/h4-9,11,13-14H,3,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWPYELCMFWICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)C(C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Thiophen-3-Ylmethyl Chloride

Thiophen-3-ylmethyl chloride serves as the alkylating agent for introducing the thiophene moiety. Synthesis involves:

- Formylation of thiophene : Friedel-Crafts acylation at the 3-position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

- Reduction to alcohol : Sodium borohydride (NaBH₄) reduces the formyl group to thiophen-3-methanol.

- Chlorination : Thionyl chloride (SOCl₂) converts the alcohol to thiophen-3-ylmethyl chloride.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | DMF, POCl₃ | - | 0–5°C | 70–80% |

| 2 | NaBH₄ | THF | 25°C | 85% |

| 3 | SOCl₂ | DCM | Reflux | 90% |

Alkylation of Propylamine

Propylamine undergoes mono-alkylation with thiophen-3-ylmethyl chloride to form the secondary amine:

$$

\text{CH₃CH₂CH₂NH₂ + ClCH₂(C₃H₃S) → CH₃CH₂CH₂NHCH₂(C₃H₃S) + HCl}

$$

Optimization :

- Base : Potassium carbonate (K₂CO₃) in acetonitrile minimizes over-alkylation.

- Molar ratio : 1:1.2 (amine:alkylating agent) to favor mono-substitution.

- Workup : Aqueous extraction and column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of 2-Phenoxypropanoic Acid

Williamson Ether Synthesis

Phenol reacts with ethyl 2-bromopropanoate under basic conditions:

$$

\text{PhOH + CH₃CH(Br)COOEt → PhOCH(CH₃)COOEt → PhOCH(CH₃)COOH (hydrolysis)}

$$

Conditions :

Alternative Route: Nucleophilic Substitution

Direct reaction of phenol with 2-chloropropanoic acid in the presence of K₂CO₃ (DMF, 80°C).

Amide Bond Formation

Acid Chloride Method

2-Phenoxypropanoic acid is converted to its acid chloride using SOCl₂, followed by reaction with N-propyl-N-(thiophen-3-ylmethyl)amine:

$$

\text{PhOCH(CH₃)COOH → PhOCH(CH₃)COCl → PhOCH(CH₃)CON(CH₂CH₂CH₃)(CH₂C₃H₃S)}

$$

Conditions :

| Step | Reagents/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | SOCl₂ (excess) | Toluene | Reflux | 95% |

| 2 | Triethylamine | DCM | 0°C → 25°C | 82% |

Workup : The crude product is purified via flash chromatography (ethyl acetate:hexane = 1:3).

Carbodiimide-Mediated Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

$$

\text{PhOCH(CH₃)COOH + HN(CH₂CH₂CH₃)(CH₂C₃H₃S) → Target (EDCl/HOBt)}

$$

Conditions :

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Optimization

Alkylation Selectivity

Acid Chloride Stability

- Issue : Hydrolysis during storage.

- Solution : Immediate use post-synthesis or storage under anhydrous conditions.

Comparative Analysis of Routes

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 82% | 78% |

| Purity | >98% | 95% |

| Reaction Time | 4 hours | 12 hours |

| Cost | Low (SOCl₂) | High (EDCl/HOBt) |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy and thiophen-3-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide

- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide

Uniqueness

2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biological Activity

2-Phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Biological Assays and Efficacy

Research into the biological efficacy of 2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide includes:

- Antitumor Activity : In vitro studies have shown that compounds with similar structures can inhibit cancer cell growth. For instance, derivatives of thiophene have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Compounds containing phenoxy groups have been associated with anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling, which is crucial in inflammatory responses.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in disease processes, such as phospholipase A2 (PLA2), which plays a role in inflammatory responses. The inhibition of PLA2 has been linked to reduced inflammation and pain relief.

Case Studies

Several studies have explored the biological activities of compounds structurally related to 2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide:

- Study on Anticancer Activity : A recent study evaluated the anticancer properties of a series of thiophene derivatives, revealing that certain modifications led to enhanced potency against human cancer cell lines (e.g., MCF-7 for breast cancer). The most potent compound demonstrated an IC50 value in the low micromolar range, indicating significant activity against tumor growth.

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of phenoxy derivatives in a murine model of acute inflammation. The results indicated a marked reduction in edema and inflammatory markers following treatment with these compounds.

Data Summary

The following table summarizes key findings from studies related to the biological activity of thiophene and phenoxy-containing compounds:

Q & A

Q. How can researchers optimize the synthesis of 2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide to improve yield and purity?

Methodology :

- Multi-step synthesis : Begin with a thiophene derivative (e.g., thiophen-3-ylmethanol) and introduce the phenoxy group via nucleophilic substitution under reflux with K₂CO₃ as a base in anhydrous DMF .

- Amidation : Use propylamine and a coupling agent like EDCl/HOBt for the final amidation step, ensuring inert conditions (N₂ atmosphere) to prevent side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via HPLC (>95%) and ¹H/¹³C NMR .

Q. What spectroscopic techniques are critical for validating the molecular structure of this compound?

Methodology :

- NMR : Use ¹H NMR (DMSO-d₆) to confirm the presence of phenoxy aromatic protons (δ 6.8–7.4 ppm), thiophene protons (δ 7.2–7.5 ppm), and propyl/methylene groups (δ 1.0–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ≈ 360.12) to verify molecular weight and fragmentation patterns .

- FTIR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, thiophene C-S ~670 cm⁻¹) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

Methodology :

- Solubility testing : Determine solubility in DMSO (typically >50 mg/mL) and aqueous buffers (e.g., PBS, pH 7.4) using nephelometry. Poor aqueous solubility may necessitate DMSO stocks (<0.1% v/v in cell assays) .

- Vehicle controls : Include DMSO-only controls to rule out solvent toxicity in in vitro studies .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodology :

- Molecular docking : Use AutoDock Vina to model binding poses against targets like COX-2 or serotonin receptors. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bonding networks .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Methodology :

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols. Compare IC₅₀ values under identical conditions (e.g., 48-h exposure, 10% FBS) .

- Metabolite interference : Test for metabolic stability using liver microsomes (human/rat) to identify active/inactive metabolites that may skew results .

Q. What experimental approaches elucidate the compound’s mechanism of action in modulating inflammatory pathways?

Methodology :

- Western blotting : Quantify NF-κB or MAPK pathway proteins (e.g., p65, p38) in LPS-stimulated macrophages treated with the compound (10–50 µM) .

- ELISA : Measure cytokine levels (TNF-α, IL-6) in supernatants to correlate anti-inflammatory activity with protein expression .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo applications?

Methodology :

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 h. Monitor degradation via LC-MS .

- Plasma stability : Incubate with rat plasma (37°C, 1–24 h). Use TLC or HPLC to quantify remaining parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.